molecular formula C24H25N3O3S2 B2636583 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1291832-16-0

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2636583
CAS No.: 1291832-16-0
M. Wt: 467.6
InChI Key: UUIMKACRSAYRJW-UHFFFAOYSA-N
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Description

This compound is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group. Its structural complexity arises from the integration of a thiophene core linked to a sulfonamide moiety and an isopropyl-substituted phenyl group. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The sulfonamide group contributes to hydrogen-bonding interactions, a common feature in enzyme inhibitors. The 3,4-dimethylphenyl substituent may modulate lipophilicity and steric bulk, while the isopropylphenyl group likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-15(2)18-8-10-20(11-9-18)27(5)32(28,29)21-12-13-31-22(21)24-25-23(26-30-24)19-7-6-16(3)17(4)14-19/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIMKACRSAYRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. Common synthetic routes may involve the use of reagents such as thionyl chloride, sulfur dioxide, and various amines under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .

Scientific Research Applications

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Key Substituents Reported Activity/Properties
Target Compound Thiophene-sulfonamide 3,4-Dimethylphenyl, 1,2,4-oxadiazole, isopropyl Hypothesized kinase inhibition (structural)
4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides (5a-c) Thieno[3,2-d]pyrimidine 4-Chlorophenyl, sulfonamide, variable N-substituents Antimicrobial, moderate cytotoxicity
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol 1,2,4-Triazole-thione Thiadiazole-thioether, phenyl Anticancer, anti-inflammatory
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thioacetamide Thiophene, fluorophenyl Antimicrobial, enzyme inhibition

Key Observations:

Thiophene vs. Thienopyrimidine Cores: The target compound’s thiophene-sulfonamide core lacks the fused pyrimidine ring seen in compound 5a-c . This reduces rigidity but may enhance solubility due to fewer aromatic stacking interactions.

Sulfonamide vs. Thioether Linkages :

  • Unlike the triazole-thioacetamide in , the target compound’s sulfonamide group provides stronger hydrogen-bonding capacity, which is critical for targeting enzymes like carbonic anhydrases or kinases.
  • The thiadiazole-thioether in introduces sulfur-rich regions, which may enhance redox activity but reduce solubility compared to the target compound’s oxadiazole and isopropyl groups.

The isopropylphenyl group enhances lipophilicity relative to the fluorophenyl in , which may improve membrane permeability but reduce aqueous solubility.

Pharmacological and Physicochemical Comparisons

Table 2: Hypothetical Pharmacokinetic and Bioactivity Profiles

Property Target Compound 5a-c Triazole-Thione Triazole-Thioacetamide
LogP (Predicted) ~3.8 (moderate lipophilicity) ~2.5–3.0 ~2.2 (polar thione) ~3.0 (fluorophenyl)
Solubility (mg/mL) 0.05–0.1 (low) 0.1–0.3 0.3–0.5 0.1–0.2
Metabolic Stability High (oxadiazole resistance) Moderate (pyrimidinone hydrolysis) Low (thione oxidation) Moderate (thioether cleavage)
Target Selectivity Kinases, sulfotransferases Dihydrofolate reductase COX-2, TNF-α Bacterial dihydropteroate synthase

Research Findings:

  • Oxadiazole Advantage: The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than the pyrimidinone in 5a-c, as demonstrated in studies of similar oxadiazole-containing drugs .
  • Antimicrobial Potential: While 5a-c and show direct antimicrobial activity, the target compound’s isopropyl group may limit Gram-negative penetration compared to the chlorophenyl in 5a-c .
  • Cytotoxicity Trade-offs: The thiophene-sulfonamide scaffold in the target compound may exhibit lower cytotoxicity than the thienopyrimidine derivatives (5a-c), which showed moderate toxicity in HepG2 cells .

Biological Activity

The compound 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide , often referred to in literature as a derivative of oxadiazole, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and sulfonamide functionality. The molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S, with a molecular weight of approximately 420.52 g/mol. The presence of these functional groups contributes to its potential pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to the target compound show inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)15.0
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)10.0
HCT116 (Colon cancer)8.5

These studies suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. The compound has shown effectiveness against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial action is believed to be due to the disruption of microbial membrane integrity and interference with metabolic processes.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which play critical roles in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK/ERK, which are vital for cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives in a drug discovery program aimed at developing new anticancer agents. The study reported that modifications to the phenyl rings significantly enhanced cytotoxicity against multiple cancer cell lines. Specifically, the introduction of methyl groups at specific positions on the phenyl ring was correlated with increased potency ( ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide?

  • Methodological Answer : The synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For example, reacting 3,4-dimethylbenzamide oxime with thiophene-3-sulfonyl chloride under reflux in dichloromethane (DCM) with triethylamine as a base. Subsequent coupling with N-methyl-N-(4-isopropylphenyl)amine can be achieved using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to verify sulfonamide protons (~δ 3.1 ppm for N-CH₃) and oxadiazole ring protons.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.4% .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin reduction) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Always include positive controls (e.g., celecoxib for COX-2) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability, serum protein binding). To address this:
  • Perform solubility studies in assay media (e.g., PBS with 0.1% DMSO) using nephelometry.
  • Use isothermal titration calorimetry (ITC) to evaluate target binding affinity vs. off-target interactions.
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics if the target is known). For example, if COX-2 inhibition is inconsistent, confirm via prostaglandin E₂ ELISA .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dimethylphenyl with 4-fluorophenyl or adjust the isopropyl group on the sulfonamide). Use parallel synthesis for efficiency .
  • Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict interactions with putative targets (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess binding stability .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor role) using software like MOE .

Q. How can researchers address low yield in the final cyclization step of the synthesis?

  • Methodological Answer : Low yields in oxadiazole formation may stem from incomplete cyclization or side reactions. Mitigation strategies include:
  • Using microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction efficiency.
  • Introducing scavengers (e.g., molecular sieves) to remove water and shift equilibrium.
  • Switching from classical heating to flow chemistry for better temperature control .

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